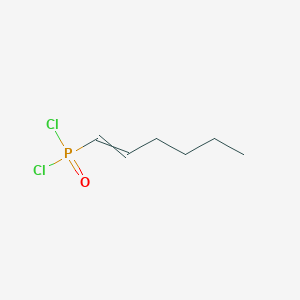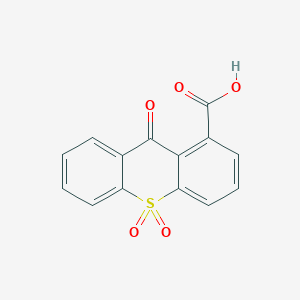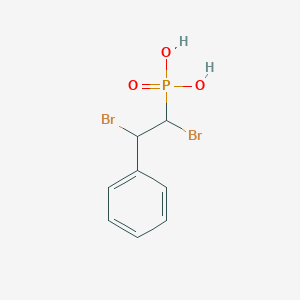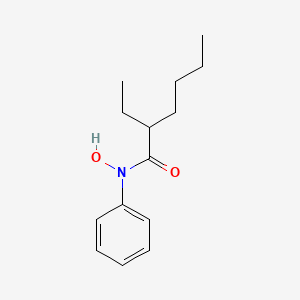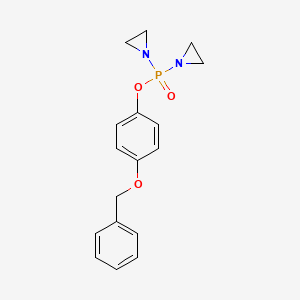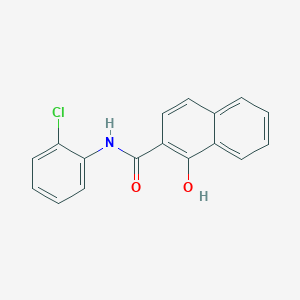
Calcium erbium fluoride (1/1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium erbium fluoride (1/1/5) is a compound consisting of calcium, erbium, and fluoride ions. This compound is notable for its unique optical and electronic properties, which make it valuable in various scientific and industrial applications. The presence of erbium ions imparts specific luminescent characteristics, making it useful in fields such as photonics and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium erbium fluoride can be synthesized through various methods, including solid-state reactions and co-precipitation techniques. One common method involves mixing calcium fluoride and erbium fluoride in stoichiometric ratios, followed by heating the mixture to high temperatures to facilitate the reaction. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity.
Industrial Production Methods: In industrial settings, calcium erbium fluoride is often produced using high-temperature furnaces where the raw materials are combined and heated to form the desired compound. The process may involve additional steps such as purification and crystallization to achieve the required quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium erbium fluoride primarily undergoes substitution and complexation reactions. These reactions are influenced by the presence of fluoride ions, which can act as ligands and form complexes with various metal ions.
Common Reagents and Conditions: Typical reagents used in reactions involving calcium erbium fluoride include acids, bases, and other fluoride-containing compounds. The reactions are often carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products: The major products formed from reactions involving calcium erbium fluoride depend on the specific reagents and conditions used. For example, reacting with strong acids may result in the formation of soluble erbium salts, while reactions with bases can lead to the precipitation of erbium hydroxides.
Applications De Recherche Scientifique
Calcium erbium fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other erbium-containing compounds and materials.
Biology: Employed in bioimaging and as a contrast agent due to its luminescent properties.
Medicine: Investigated for potential use in targeted drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of optical fibers, lasers, and other photonic devices due to its ability to emit light at specific wavelengths.
Mécanisme D'action
The mechanism by which calcium erbium fluoride exerts its effects is primarily related to the electronic transitions of the erbium ions. When erbium ions are excited by an external energy source, they can emit light at characteristic wavelengths. This property is exploited in various applications, such as in lasers and optical amplifiers. The molecular targets and pathways involved include the electronic states of the erbium ions and their interactions with the surrounding lattice.
Comparaison Avec Des Composés Similaires
Calcium erbium fluoride can be compared with other similar compounds, such as:
Erbium-doped calcium fluoride: Similar in composition but with varying erbium concentrations, affecting their optical properties.
Erbium-doped yttrium aluminum garnet (YAG): Used in laser applications, offering different emission wavelengths and efficiencies.
Erbium-doped silica fibers: Commonly used in telecommunications for signal amplification.
The uniqueness of calcium erbium fluoride lies in its specific combination of calcium and erbium ions, which provides distinct luminescent properties and makes it suitable for specialized applications in photonics and material science.
Propriétés
Numéro CAS |
53801-56-2 |
|---|---|
Formule moléculaire |
CaErF5 |
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
calcium;erbium(3+);pentafluoride |
InChI |
InChI=1S/Ca.Er.5FH/h;;5*1H/q+2;+3;;;;;/p-5 |
Clé InChI |
XSGAIQDWRBNSGK-UHFFFAOYSA-I |
SMILES canonique |
[F-].[F-].[F-].[F-].[F-].[Ca+2].[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


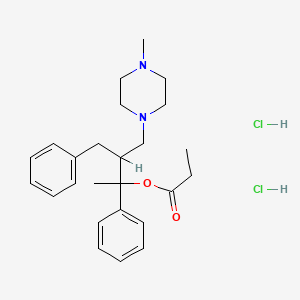
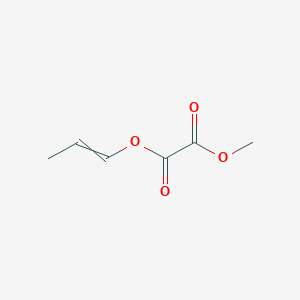

methanone](/img/structure/B14652672.png)

